molecular formula C9H14N2O2S B2784341 2-[(Dimethylamino)methyl]benzene-1-sulfonamide CAS No. 1094713-95-7

2-[(Dimethylamino)methyl]benzene-1-sulfonamide

Cat. No.: B2784341
CAS No.: 1094713-95-7
M. Wt: 214.28
InChI Key: NRAOBJOUJXNRHS-UHFFFAOYSA-N
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Description

2-[(Dimethylamino)methyl]benzene-1-sulfonamide is an organic compound characterized by the presence of a dimethylamino group attached to a benzene ring, which is further substituted with a sulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-[(Dimethylamino)methyl]benzene-1-sulfonamide typically involves the following steps:

    Nitration of Benzene: Benzene is nitrated to form nitrobenzene using a mixture of concentrated sulfuric acid and nitric acid.

    Reduction of Nitrobenzene: Nitrobenzene is reduced to aniline using a reducing agent such as iron filings in hydrochloric acid.

    Formylation: Aniline is then formylated to form N-formylaniline using formic acid and acetic anhydride.

    Dimethylation: N-formylaniline is dimethylated using formaldehyde and dimethylamine to yield N,N-dimethylaniline.

    Sulfonation: Finally, N,N-dimethylaniline undergoes sulfonation with chlorosulfonic acid to produce this compound.

Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the dimethylamino group, leading to the formation of N-oxide derivatives.

    Reduction: Reduction reactions can target the sulfonamide group, converting it to the corresponding amine.

    Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, allowing for further functionalization.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used oxidizing agents.

    Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation are typical reducing conditions.

    Substitution: Halogenation can be achieved using bromine or chlorine in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).

Major Products:

    Oxidation: N,N-dimethylbenzene-1-sulfonamide N-oxide.

    Reduction: 2-[(Dimethylamino)methyl]benzene-1-amine.

    Substitution: Various halogenated derivatives depending on the substituent introduced.

Scientific Research Applications

2-[(Dimethylamino)methyl]benzene-1-sulfonamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[(Dimethylamino)methyl]benzene-1-sulfonamide involves its interaction with specific molecular targets:

    Enzyme Inhibition: The sulfonamide group can mimic the natural substrate of enzymes like carbonic anhydrase, leading to competitive inhibition.

    Pathways Involved: The compound affects pathways related to pH regulation and ion transport, which are critical in conditions like cancer and glaucoma.

Comparison with Similar Compounds

    Benzene-1-sulfonamide: Lacks the dimethylamino group, resulting in different reactivity and biological activity.

    N,N-Dimethylbenzene-1-sulfonamide: Similar structure but without the methyl group on the nitrogen, leading to variations in its chemical behavior.

Uniqueness: 2-[(Dimethylamino)methyl]benzene-1-sulfonamide is unique due to the presence of both the dimethylamino and sulfonamide groups, which confer distinct chemical properties and biological activities. This dual functionality makes it a versatile intermediate in synthetic chemistry and a valuable tool in medicinal research.

Properties

IUPAC Name

2-[(dimethylamino)methyl]benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2O2S/c1-11(2)7-8-5-3-4-6-9(8)14(10,12)13/h3-6H,7H2,1-2H3,(H2,10,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRAOBJOUJXNRHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC1=CC=CC=C1S(=O)(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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